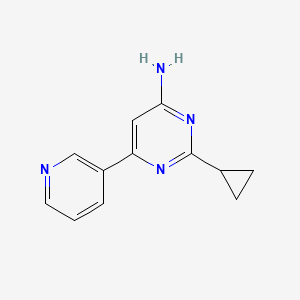

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine

Descripción general

Descripción

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrimidine core substituted with a cyclopropyl group at the 2-position and a pyridin-3-yl group at the 6-position. The unique structural attributes of this compound make it a promising candidate for various biological and pharmacological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Pyrimidine Formation: The pyrimidine ring can be constructed via a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

Pyridinyl Substitution: The pyridin-3-yl group can be introduced through a nucleophilic aromatic substitution reaction using a halogenated pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine and pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenated derivatives, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical) and CaCo-2 (colon adenocarcinoma) cells. In vitro studies have shown that this compound can induce apoptosis by modulating key signaling pathways related to cell survival and proliferation.

Mechanism of Action

The compound interacts with specific enzymes and receptors, inhibiting their activity, which leads to altered cellular functions. For instance, it has been reported to disrupt mitochondrial functions by affecting the electron transport chain, ultimately leading to cell death.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound adheres to Lipinski's rule of five, indicating favorable oral bioavailability. This characteristic is crucial for its potential therapeutic applications.

Biochemical Applications

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. Its unique structure allows it to fit into enzyme active sites, influencing their activity and potentially leading to therapeutic benefits in conditions such as cancer and metabolic disorders.

Cell Signaling Modulation

this compound has been shown to modulate cell signaling pathways by altering the phosphorylation states of key proteins. This modulation can impact gene expression and cellular metabolism, making it a valuable tool for studying cellular processes.

Agricultural Applications

Development of Agrochemicals

Due to its unique structural properties, this compound is also being explored in the development of agrochemicals. Its ability to inhibit specific biological pathways makes it a candidate for creating herbicides or pesticides that target particular plant or pest systems without affecting non-target species.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on HeLa cells revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The study concluded that the compound's ability to modulate apoptotic signaling makes it a promising candidate for further development as an anticancer agent.

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, researchers investigated the interaction between this compound and a specific kinase involved in cancer progression. The results indicated that this compound effectively inhibited the kinase activity, leading to reduced tumor growth in animal models.

Mecanismo De Acción

The mechanism of action of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes and signaling pathways. The exact mechanism can vary depending on the specific biological context and the target molecules involved.

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the substitution pattern.

Pyrazolo[3,4-d]pyrimidine derivatives: These compounds feature a fused pyrazole ring, offering different biological activities.

Uniqueness

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific domains.

Actividad Biológica

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Structural Overview

The compound features a pyrimidine core with a cyclopropyl group at the 2-position and a pyridin-3-yl group at the 6-position. This unique structure contributes to its pharmacological properties, particularly as an inhibitor of the Serine/threonine-protein kinase ATR , which plays a crucial role in the DNA damage response pathway.

Target Enzymes

The primary target of this compound is ATR, which is involved in cell cycle regulation and DNA repair mechanisms. By inhibiting ATR, this compound can induce cell cycle arrest and apoptosis, particularly in cancer cells.

Biochemical Pathways

Upon inhibition of ATR, several cellular processes are affected:

- Cell Cycle Arrest : Prevents cells from progressing through the cell cycle, particularly at the G2/M checkpoint.

- Impaired DNA Repair : Leads to accumulation of DNA damage, ultimately triggering apoptotic pathways.

Anticancer Effects

Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including HeLa cells, by modulating critical signaling pathways associated with cell survival and apoptosis.

Inhibition of CDK2

The compound has also been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is essential for cell cycle progression, and its inhibition can lead to similar effects as ATR inhibition, reinforcing the compound's potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for its therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its bioavailability. Preliminary studies suggest favorable pharmacokinetic profiles that warrant further investigation.

Comparative Analysis

To contextualize the biological activity of this compound, comparisons with similar pyrimidine derivatives can be made:

| Compound Name | Primary Activity | Notes |

|---|---|---|

| This compound | ATR inhibition | Induces apoptosis in cancer cells |

| 2-(Pyridin-2-yl)pyrimidine derivatives | Varies (antimicrobial/anticancer) | Structural variations affect activity |

| Pyrazolo[3,4-d]pyrimidine derivatives | Anticancer | Different structural features |

Case Studies and Research Findings

- Antimalarial Activity : A related study on trisubstituted pyrimidines demonstrated their potential against Plasmodium falciparum, indicating that structural modifications can enhance biological activity against specific targets like malaria parasites .

- Inhibition Studies : Inhibitory effects on cytochrome P450 enzymes were noted in similar compounds due to specific substituents. This suggests that while enhancing efficacy against certain targets (e.g., ATR), care must be taken to minimize adverse interactions with metabolic pathways .

- Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications to the pyridine and pyrimidine rings can significantly alter biological activity. For instance, variations in nitrogen positioning in pyridine rings have been linked to changes in potency against various biological targets .

Propiedades

IUPAC Name |

2-cyclopropyl-6-pyridin-3-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c13-11-6-10(9-2-1-5-14-7-9)15-12(16-11)8-3-4-8/h1-2,5-8H,3-4H2,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFBDOUCVGFUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.